molecular formula C70H107N19O19S B10814607 H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH

H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH

Cat. No.: B10814607
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-OLKSBGJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- isomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Val, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, DL-Cys, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine

In medicine, this peptide may have potential therapeutic applications, such as in drug delivery systems, vaccine development, and as a scaffold for tissue engineering.

Industry

In the industrial sector, this peptide can be used in the development of biomaterials, biosensors, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” depends on its specific application. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Ile-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar sequence but with DL-Ile instead of D-xiIle.

    H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-DL-Leu-DL-Ser-DL-His-DL-Val-DL-Arg-OH: Similar sequence but with DL-Leu instead of D-xiIle.

Uniqueness

The uniqueness of “H-DL-Val-DL-Cys-DL-Tyr-DL-Asp-DL-Lys-DL-Ser-DL-Phe-DL-Pro-D-xiIle-DL-Ser-DL-His-DL-Val-DL-Arg-OH” lies in the presence of D-xiIle, which may impart distinct structural and functional properties compared to peptides with standard amino acids.

Properties

Molecular Formula

C70H107N19O19S

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[(2R)-2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54?,55?,56-/m1/s1

InChI Key

FDPIMWZHGJNESB-OLKSBGJESA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N

Origin of Product

United States

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